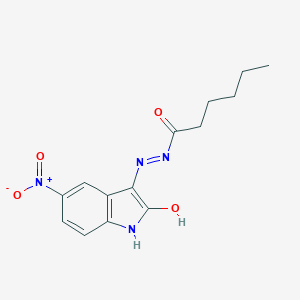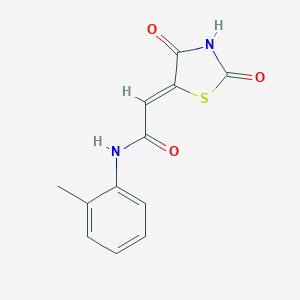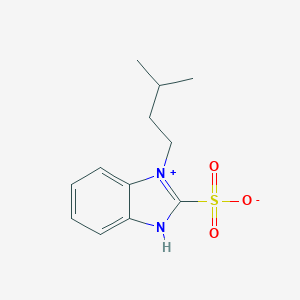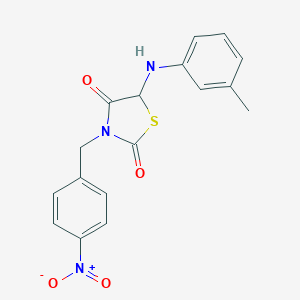![molecular formula C15H12BrNO3 B352962 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-24-2](/img/structure/B352962.png)
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzoxazolone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one have been studied extensively. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Furthermore, it has been shown to have anti-viral properties against various viruses, including influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One of the future directions is to investigate its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another future direction is to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of novel derivatives of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one with improved efficacy and reduced toxicity is another future direction for research.
Conclusion:
In conclusion, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and potential side effects. The development of novel derivatives of this compound with improved efficacy and reduced toxicity is another future direction for research.
Synthesemethoden
The synthesis of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 4-bromophenol with ethyl 2-aminoacetate in the presence of a base to form 2-(4-bromophenoxy)ethyl glycinate. This intermediate is then reacted with phosgene to form 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been identified as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a critical component of many diseases, including cancer, autoimmune disorders, and infectious diseases. The anti-inflammatory properties of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one make it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAIRHKDNWAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)


![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)


![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)